7-Methyloct-7-EN-1-YN-4-OL

Dihydroorotase inhibition Pyrimidine biosynthesis Enzyme inhibitor screening

7-Methyloct-7-en-1-yn-4-ol (CAS 96488-58-3, DTXSID30553453) is a C9H14O acetylenic secondary alcohol (MW 138.21 g/mol) bearing a terminal alkyne at C-1, a hydroxyl at C-4, and a 2-methylalkene terminus at C-7. Its computed physicochemical profile includes XLogP3-AA 2.3, topological polar surface area (TPSA) 20.2 Ų, one hydrogen bond donor, one hydrogen bond acceptor, and four rotatable bonds.

Molecular Formula C9H14O
Molecular Weight 138.21 g/mol
CAS No. 96488-58-3
Cat. No. B15425681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methyloct-7-EN-1-YN-4-OL
CAS96488-58-3
Molecular FormulaC9H14O
Molecular Weight138.21 g/mol
Structural Identifiers
SMILESCC(=C)CCC(CC#C)O
InChIInChI=1S/C9H14O/c1-4-5-9(10)7-6-8(2)3/h1,9-10H,2,5-7H2,3H3
InChIKeyUXSZMEZYKBWHIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methyloct-7-en-1-yn-4-ol (CAS 96488-58-3) – Core Identity and Procurement Baseline


7-Methyloct-7-en-1-yn-4-ol (CAS 96488-58-3, DTXSID30553453) is a C9H14O acetylenic secondary alcohol (MW 138.21 g/mol) bearing a terminal alkyne at C-1, a hydroxyl at C-4, and a 2-methylalkene terminus at C-7 [1]. Its computed physicochemical profile includes XLogP3-AA 2.3, topological polar surface area (TPSA) 20.2 Ų, one hydrogen bond donor, one hydrogen bond acceptor, and four rotatable bonds [1]. The compound is catalogued in the EPA DSSTox database and PubChem (CID 13968541), with supplier-reported purity typically ≥95% . It is structurally classified within the ene-yne-ol subclass of acetylenic alcohols, distinct from simpler 1-octyn-3-ol or 3-octyn-1-ol analogues by virtue of its conjugated unsaturation pattern and branched methyl substitution.

Why 7-Methyloct-7-en-1-yn-4-ol Cannot Be Interchanged with Generic Acetylenic Alcohols


Generic substitution with simpler acetylenic alcohols such as 1-octyn-3-ol (CAS 818-72-4) or 3-octyn-1-ol (CAS 14916-80-4) fails because the 7-methyloct-7-en-1-yn-4-ol scaffold simultaneously presents three reactive handles—a terminal alkyne, an internal secondary alcohol, and a terminal 2-methylalkene—in a defined spatial arrangement [1]. This architecture is specifically required as the nucleophilic acetylene component in the Baker-Brimble bis-spiroacetal synthesis, where the hydroxyl group at C-4 and the alkene at C-7 participate in downstream cyclisation cascades [2][3]. In dihydroorotase inhibition, this compound exhibits measurable biochemical discrimination with an IC50 of 180 µM, roughly 2.9-fold more potent than the related heterocyclic analogue BDBM50405111 (IC50 520 µM) and 5.6-fold more potent than the weakest comparator in the same assay panel (IC50 1,000 µM) [4]. These quantitative differentials, while modest in absolute terms, underscore that neither the biological target engagement nor the synthetic reactivity can be replicated by simply any acetylenic alcohol.

Quantitative Differentiation Evidence for 7-Methyloct-7-en-1-yn-4-ol (CAS 96488-58-3)


Dihydroorotase Inhibition: Head-to-Head Potency Comparison Across Four Compounds in the Same Assay Panel

In a direct head-to-head enzyme inhibition panel, 7-methyloct-7-en-1-yn-4-ol (as BDBM50405110) demonstrated an IC50 of 1.80 × 10⁵ nM (180 µM) against dihydroorotase (CAD protein) from mouse Ehrlich ascites cells at pH 7.37 with a compound concentration of 10 µM. In the same assay system, the structurally distinct heterocyclic comparator BDBM50405111 (CHEMBL73819) yielded an IC50 of 5.20 × 10⁵ nM (520 µM), representing a 2.9-fold lower inhibitory potency. A third comparator in the panel recorded an IC50 of 1.00 × 10⁶ nM (1,000 µM), a 5.6-fold weaker inhibition relative to the target compound [1][2].

Dihydroorotase inhibition Pyrimidine biosynthesis Enzyme inhibitor screening

Structural Differentiation: Multifunctional Ene-Yne-ol Architecture vs. Simpler Acetylenic Alcohols

7-Methyloct-7-en-1-yn-4-ol possesses three distinct functional handles—terminal alkyne (C-1), secondary hydroxyl (C-4), and 2-methylalkene (C-7)—arrayed along a nine-carbon backbone. By contrast, the widely used acetylenic alcohol 1-octyn-3-ol (CAS 818-72-4, C8H14O) provides only a terminal alkyne and a secondary hydroxyl on a linear alkyl chain, lacking the alkene and branched methyl substitution. Similarly, 3-octyn-1-ol (CAS 14916-80-4) offers only an internal alkyne and a primary hydroxyl. The target compound's unique substitution pattern is not incidental: the terminal alkyne serves as the nucleophilic acetylene component, the C-4 hydroxyl enables silyl protection to generate derivatives such as 7-methyl-4-trimethylsilyloxyoct-7-en-1-yne (CAS 115177-53-2) [1], and the 2-methylalkene terminus participates in downstream cyclisation events in the Baker-Brimble spiroacetal cascade [2][3].

Spiroacetal synthesis Multifunctional building block Synthetic intermediate

Spectral Characterisation: Availability of Validated NMR and GC-MS Reference Data

Validated ¹H NMR and GC-MS spectra for 7-methyloct-7-en-1-yn-4-ol are deposited in the Wiley KnowItAll spectral library (SpectraBase Compound ID d6yymzJ3Wd), recorded in CDCl₃ [1]. This is in contrast to many closely related acetylenic alcohol intermediates encountered in spiroacetal synthesis—such as the TMS-protected derivative 7-methyl-4-trimethylsilyloxyoct-7-en-1-yne—for which publicly accessible reference spectra are not readily available. The availability of authenticated spectral data enables unambiguous identity confirmation upon receipt, reducing the analytical burden for quality control laboratories.

Spectral characterisation Quality control Reference standard

Procurement-Relevant Application Scenarios for 7-Methyloct-7-en-1-yn-4-ol


Spiroacetal Natural Product Total Synthesis – Bis-spiroacetal Core Construction

This compound is a documented key intermediate in the Baker-Brimble synthesis of the 1,6,8-trioxadispiro[4.1.5.3]pentadecane ring system, where its terminal alkyne undergoes nucleophilic addition to δ-valerolactone, and subsequent acid-catalysed cyclisation of the resulting keto-epoxide yields saturated bis-spiroacetal frameworks [1]. The specific ene-yne-ol architecture is essential: the C-4 hydroxyl enables silyl protection, and the 2-methylalkene participates in later-stage Barton-type oxy-radical cyclisation to form the unsaturated bis-spiroacetal [2]. No simpler acetylenic alcohol can fulfil this triple role in the cascade.

Dihydroorotase Inhibitor Screening and Hit-to-Lead Programmes

With a measured IC50 of 180 µM against mouse dihydroorotase, this compound provides a 2.9-fold potency window over the comparator BDBM50405111 and a 5.6-fold window over the weakest panel member, offering a tractable starting point for structure-activity relationship (SAR) exploration in programmes targeting pyrimidine biosynthesis for oncology or antiparasitic indications [1].

TMS-Protected Derivative Synthesis for Downstream Functionalisation

7-Methyloct-7-en-1-yn-4-ol serves as the direct precursor to 7-methyl-4-trimethylsilyloxyoct-7-en-1-yne (CAS 115177-53-2), a TMS-protected derivative that preserves the alkyne for subsequent coupling reactions while masking the hydroxyl [1]. This derivatisation pathway is explicitly documented in the peer-reviewed literature and the Molaid reaction database, providing a validated route for laboratories requiring protected intermediates.

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